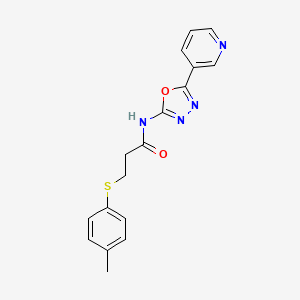

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-3-yl group and at the 2-position with a propanamide chain bearing a p-tolylthio (4-methylphenylthio) moiety.

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-4-6-14(7-5-12)24-10-8-15(22)19-17-21-20-16(23-17)13-3-2-9-18-11-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMQCUXTCXIXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a pyridine moiety and a propanamide side chain substituted with a p-tolylthio group. This unique structure contributes to its biological activity and solubility characteristics.

| Component | Description |

|---|---|

| Molecular Formula | C15H16N4O2S |

| Molecular Weight | 304.37 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 17 |

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa, which is often resistant to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values indicate moderate cytotoxicity, suggesting potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The oxadiazole moiety is known to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Studies using molecular dynamics simulations suggest that the compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death .

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

- Oxadiazole Substituents: The pyridin-3-yl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, unlike purely aromatic substituents like 4-methylphenyl (8d) or 3-nitrophenyl (8h) . This may enhance interactions with biological targets.

Propanamide Modifications :

- The p-tolylthio group in the target increases lipophilicity compared to thiazolyl (8d, 8h) or chlorophenyl () substituents, which could influence membrane permeability .

- Thioether vs. Amide Linkages : The thioether in the target contrasts with amide-linked substituents in 8i, altering metabolic stability and electronic distribution .

Physicochemical Properties

- Melting Points: Analogs with polar groups (e.g., 3-nitrophenyl in 8h: 158–159°C ) exhibit higher melting points than nonpolar derivatives (e.g., 8d: 135–136°C ).

- Molecular Weight : The target (~357.4 g/mol) is lighter than sulfonylpiperidinyl derivatives (e.g., 8i: 516.6 g/mol ), suggesting better bioavailability.

Inferred Bioactivity

- Electronic Effects : The pyridin-3-yl group’s electron-rich nature may improve binding to enzymes like lipoxygenase (LOX) or alkaline phosphatase, as seen in analogs with heterocyclic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.